

Octanamide Derivatives: A Technical Guide to Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: Octanamide

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Abstract: **Octanamide** and its derivatives represent a versatile class of fatty amides with a growing range of applications in pharmaceuticals, material science, and cosmetics. Their unique amphiphilic nature, stemming from an eight-carbon aliphatic chain and a polar amide head, allows for diverse chemical modifications and functionalities. This guide provides an in-depth overview of the physicochemical properties, synthesis methodologies, and biological activities of **octanamide** derivatives. It details experimental protocols for their synthesis and evaluation and explores their mechanism of action in key therapeutic areas, such as oncology, by functioning as histone deacetylase (HDAC) inhibitors. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this important chemical class.

Introduction to Octanamide

Octanamide, also known as caprylamide, is a primary carboxamide derived from the condensation of octanoic acid with ammonia.^[1] Its structure consists of an eight-carbon straight alkyl chain, which imparts hydrophobicity, and a primary carboxamide functional group (-CONH₂) that provides hydrophilicity and the ability to form hydrogen bonds.^{[1][2]} This balance between lipophilic and hydrophilic properties makes **octanamide** and its derivatives suitable for a wide array of applications, from drug delivery systems to biocompatible materials.^[1]

Derivatives of **octanamide** are typically synthesized by modifying the amide group or the alkyl chain, leading to a broad spectrum of compounds with tailored properties. A particularly

significant class of derivatives includes those that function as enzyme inhibitors, such as N-hydroxy-N'-phenyloctanediamide (Vorinostat), a potent histone deacetylase (HDAC) inhibitor used in cancer therapy.[3]

Physicochemical Properties

The properties of **octanamide** and its related fatty amides are heavily influenced by the length of the alkyl chain. The eight-carbon chain of **octanamide** provides a unique balance of solubility and hydrophobicity.[1]

Table 1: Physicochemical Properties of **Octanamide** and Related Fatty Amides

Property	Octanamide	Hexanamide	Nonanamide	Decanamide	Source(s)
Molecular Formula	C ₈ H ₁₇ NO	C ₆ H ₁₃ NO	C ₉ H ₁₉ NO	C ₁₀ H ₂₁ NO	[1][4]
Molecular Weight	143.23 g/mol	-	-	-	[4]
Melting Point	~105 °C	16 °C	27 °C	34 °C	[1]
Boiling Point	~261.35 °C	-	-	-	[1]
Water Solubility	1.55 g/L (at 23 °C)	0.5 g/L	0.3 g/L	0.1 g/L	[1]
Appearance	White to tan crystalline solid	-	-	-	[1]

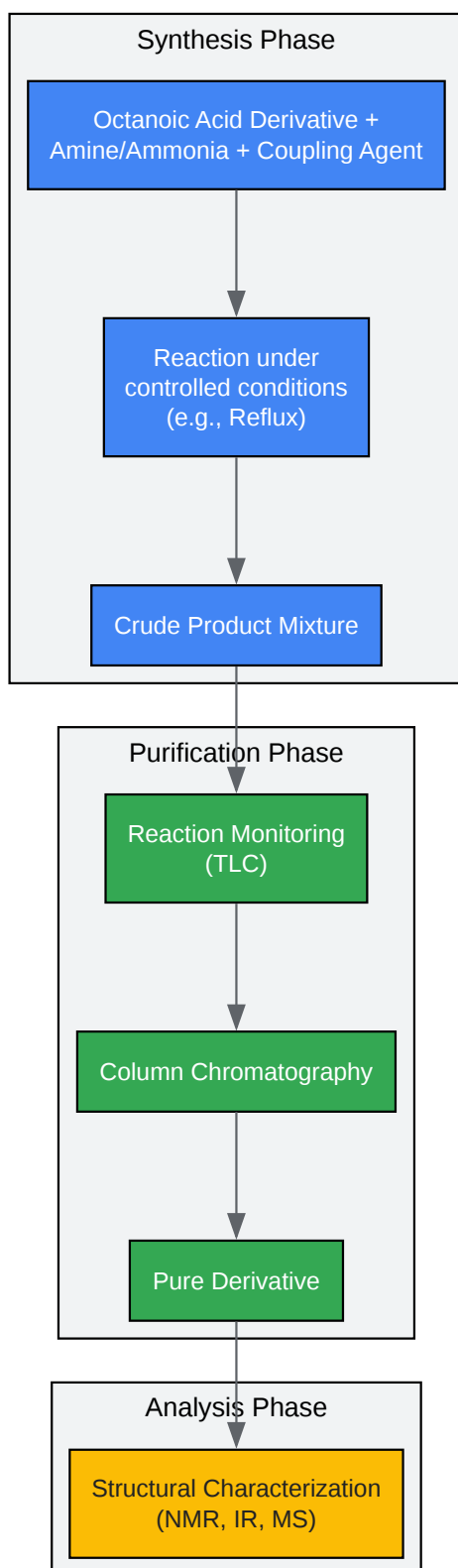
Synthesis of Octanamide Derivatives

The synthesis of **octanamide** derivatives can be achieved through several established chemical pathways. The choice of method often depends on the desired yield, reaction conditions, and the specific functional groups being introduced.

Common Synthesis Strategies:

- **Carbodiimide-Mediated Coupling:** This is a widely used method that employs a coupling reagent like dicyclohexylcarbodiimide (DCC) to activate the carboxyl group of an octanoic acid derivative for nucleophilic attack by an amine.^[1]
- **Ammonium Salt Formation:** A classical approach involves converting the carboxylic acid to an ammonium salt, which is then thermally dehydrated to yield the amide. This method can offer improved yields of 75-90%.^[1]
- **Enzyme-Catalyzed Amidation:** Lipases, such as *Candida antarctica* lipase B (CALB), are increasingly used for their high selectivity and environmentally friendly reaction conditions. The enzyme operates via a ping-pong bi-bi mechanism to form the amide bond.^[1]

Below is a generalized workflow for the synthesis and purification of an **octanamide** derivative.



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Caption: Generalized workflow for the synthesis and purification of **octanamide** derivatives.

Biological Activity and Applications

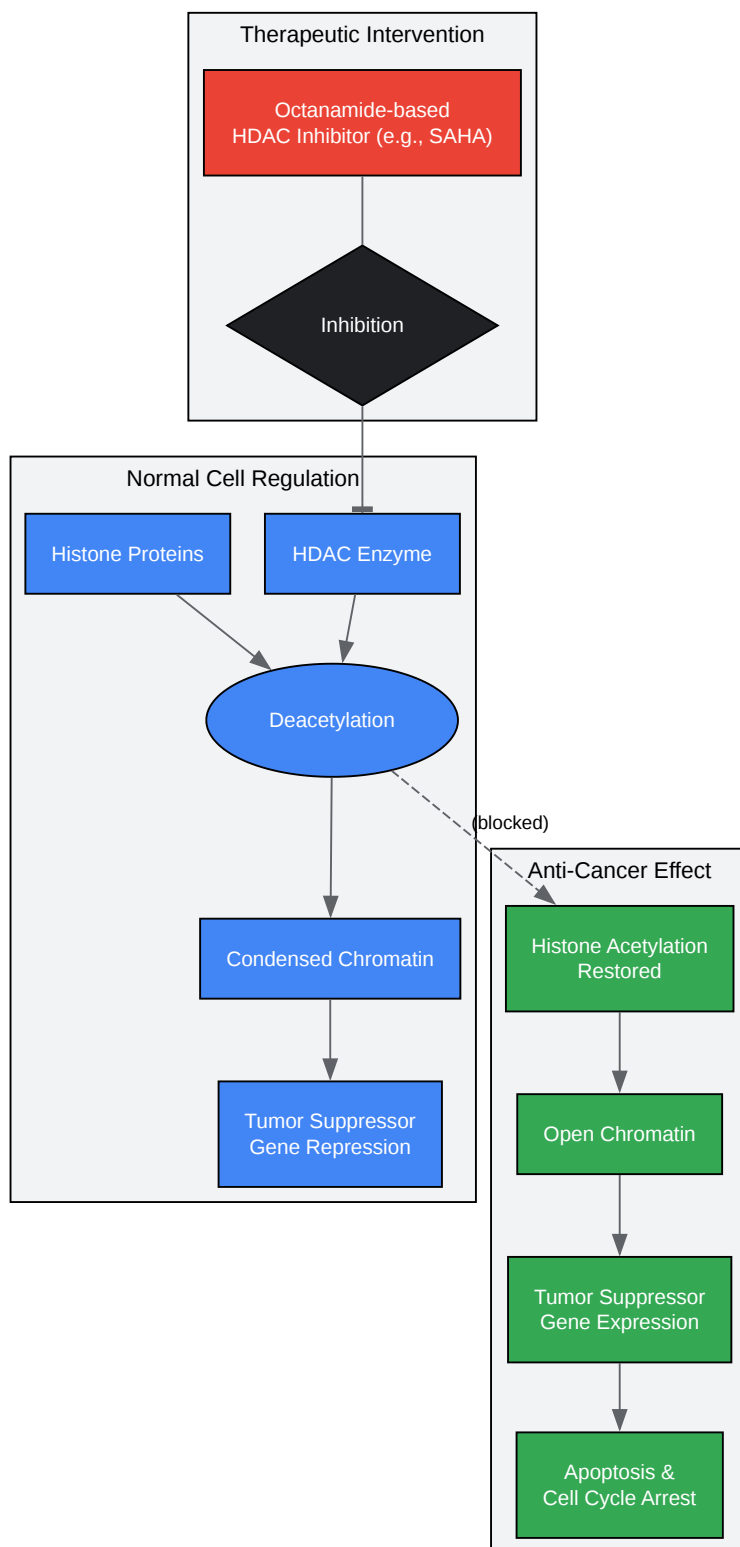
Octanamide derivatives have demonstrated a wide spectrum of biological activities, making them valuable in pharmaceutical research and development.

Histone Deacetylase (HDAC) Inhibition

A prominent application of **octanamide** derivatives is in oncology as Histone Deacetylase (HDAC) inhibitors.[3] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and the repression of tumor suppressor gene transcription.[3]

Derivatives like N-hydroxy-N'-phenyloctanediamide (SAHA, Vorinostat) use the octanediamide backbone as a linker to position a zinc-binding group (e.g., hydroxamic acid) into the active site of the HDAC enzyme.[3] This inhibition restores histone acetylation, leading to a more open chromatin structure, re-expression of tumor suppressor genes, and ultimately, cancer cell apoptosis and cell cycle arrest.[3]

Mechanism of HDAC Inhibition by Octanamide Derivatives

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Caption: Signaling pathway of HDAC inhibition by **octanamide** derivatives in cancer cells.

Antimicrobial Activity

Recent studies have suggested that **octanamide** and its derivatives possess antimicrobial properties against certain strains of bacteria and fungi.[1][5] This activity is often attributed to the ability of the lipophilic alkyl chain to disrupt microbial cell membranes. A series of amide derivatives have been synthesized and evaluated for antimicrobial activity, with many showing significant effects when compared to standard drugs.[6]

Other Applications

- **Drug Delivery:** The amphiphilic nature of **octanamide** makes it suitable for formulating drug delivery systems like nanoparticles and liposomes, which can improve the solubility and bioavailability of other drugs.[1]
- **Material Science:** Its biocompatibility and self-assembly properties show promise for developing materials for tissue engineering.[1]
- **Cosmetics:** Due to its emulsifying and thickening properties, **octanamide** is a potential ingredient in cosmetics and personal care products.[1]

Experimental Protocols

Protocol: Synthesis of an N-Substituted Octanamide Derivative

This protocol is a generalized procedure based on common laboratory practices for amide synthesis.[7]

- **Reactant Preparation:** In a round-bottom flask, dissolve equimolar (e.g., 0.1 mol) quantities of an appropriate amino acid ester and a substituted aniline in a suitable solvent such as methanol.
- **Reaction:** Reflux the reaction mixture for 3-5 hours. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., Ethanol:Water 7:3).
- **Isolation:** Upon completion, cool the reaction mixture to room temperature to allow the solid product to crystallize.

- Purification:
 - Filter the solid crystals and wash with a cold solvent to remove impurities.
 - Recrystallize the product from a suitable solvent (e.g., 95% ethanol) to achieve higher purity.^[7]
 - If necessary, perform column chromatography for further purification. Pack a silica gel column and elute the compound with an appropriate solvent gradient.^[7]
- Characterization: Confirm the structure of the synthesized derivative using analytical techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and elemental analysis.^[6]

Protocol: In Vitro HDAC Inhibition Assay

This protocol outlines the key steps for evaluating the inhibitory activity of **octanamide** derivatives against HDAC enzymes, based on the principles described for SAHA.^[3]

- Reagent Preparation: Prepare stock solutions of the test compound (**octanamide** derivative) and a positive control (e.g., SAHA) in a suitable solvent like DMSO. Prepare assay buffer, a solution of the HDAC enzyme, and the fluorogenic substrate.
- Compound Dilution: Create a serial dilution of the test compound and the positive control in a 96-well microplate.
- Enzyme Reaction:
 - Add the HDAC enzyme solution to each well containing the test compound or control and incubate for a predetermined time at 37°C to allow for binding.
 - Initiate the reaction by adding the fluorogenic substrate to all wells.
 - Incubate the plate at 37°C for 60 minutes.
- Signal Development: Stop the reaction by adding a developer solution, which cleaves the deacetylated substrate to produce a fluorescent signal. Incubate at room temperature for 15-20 minutes.

- **Data Acquisition:** Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
- **Data Analysis:** Calculate the percentage of inhibition for each compound concentration relative to the control wells. Determine the IC_{50} value (the concentration required to inhibit 50% of the enzyme activity) by plotting the inhibition percentage against the log of the compound concentration.

Conclusion

Octanamide and its derivatives are a functionally rich and versatile class of molecules. Their straightforward synthesis, tunable physicochemical properties, and significant biological activities, particularly as HDAC inhibitors, underscore their importance in modern drug discovery and development. Future research will likely focus on synthesizing novel derivatives with enhanced potency and specificity for various biological targets, as well as exploring their full potential in material science and other industrial applications.

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